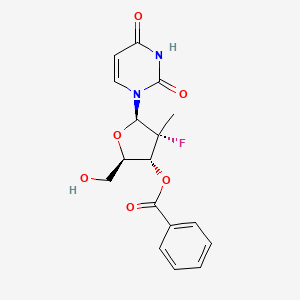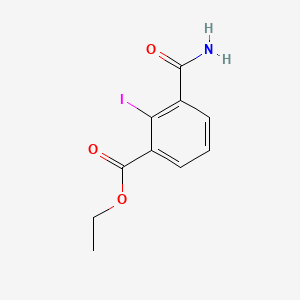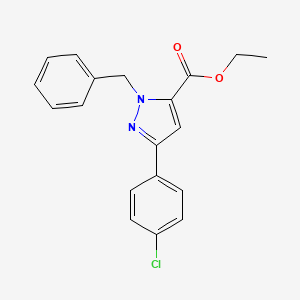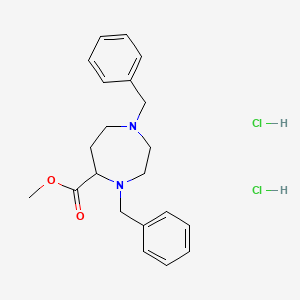
Hexahydro-1,4-Bis(Phenylmethyl)-1H-1,4-Diazepine-5-Carboxylic Acid,Methyl Este
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexahydro-1,4-Bis(Phenylmethyl)-1H-1,4-Diazepine-5-Carboxylic Acid, Methyl Ester is a chemical compound with the molecular formula C21H26N2O2 It is known for its unique structure, which includes a diazepine ring substituted with phenylmethyl groups and a carboxylic acid methyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hexahydro-1,4-Bis(Phenylmethyl)-1H-1,4-Diazepine-5-Carboxylic Acid, Methyl Ester typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylmethylamine with a suitable dicarboxylic acid derivative, followed by cyclization to form the diazepine ring. The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Hexahydro-1,4-Bis(Phenylmethyl)-1H-1,4-Diazepine-5-Carboxylic Acid, Methyl Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The phenylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Aplicaciones Científicas De Investigación
Hexahydro-1,4-Bis(Phenylmethyl)-1H-1,4-Diazepine-5-Carboxylic Acid, Methyl Ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It may be used in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism by which Hexahydro-1,4-Bis(Phenylmethyl)-1H-1,4-Diazepine-5-Carboxylic Acid, Methyl Ester exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Hexahydro-1,4-Bis(Phenylmethyl)-1H-1,4-Diazepine-5-Carboxylic Acid, Methyl Ester can be compared with other similar compounds, such as:
Hexahydro-1,4-Bis(Phenylmethyl)-1H-1,4-Diazepine-6-Methanol: This compound has a similar diazepine ring structure but differs in the functional groups attached.
Hexahydro-1,4-Bis(Phenylmethyl)-1H-1,4-Diazepine-5-Methanol: Another similar compound with variations in the functional groups.
Propiedades
Fórmula molecular |
C21H28Cl2N2O2 |
|---|---|
Peso molecular |
411.4 g/mol |
Nombre IUPAC |
methyl 1,4-dibenzyl-1,4-diazepane-5-carboxylate;dihydrochloride |
InChI |
InChI=1S/C21H26N2O2.2ClH/c1-25-21(24)20-12-13-22(16-18-8-4-2-5-9-18)14-15-23(20)17-19-10-6-3-7-11-19;;/h2-11,20H,12-17H2,1H3;2*1H |
Clave InChI |
GSAPBFGKBQKWJN-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CCN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


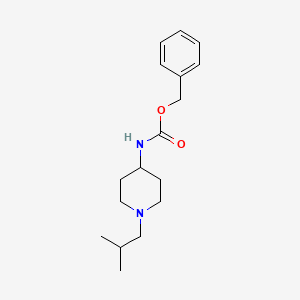
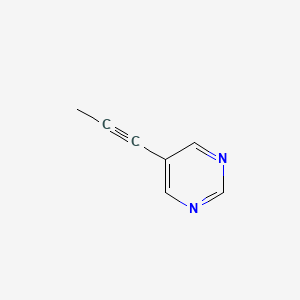
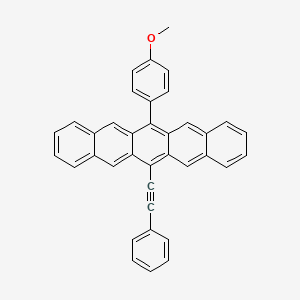
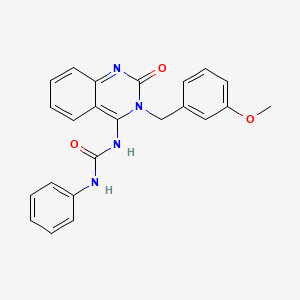
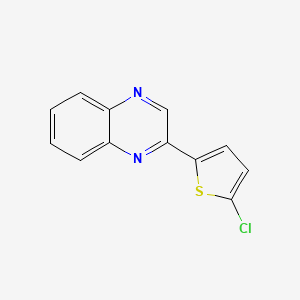
![6-Amino-4-(4-hydroxyphenyl)-3-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B14123015.png)

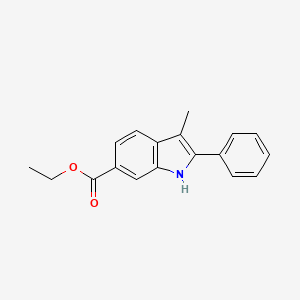
![2-[4-Fluoro-3-(2-fluorophenyl)phenyl]acetic acid](/img/structure/B14123032.png)

![benzyl 2-[9-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B14123045.png)
